(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine
Overview
Description
(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the p-tolyl group enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary targets of (4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine, also known as N-(4-methylphenyl)-4H-3,1-benzothiazin-2-amine, are currently unknown. This compound belongs to the class of benzothiazinones , which have been studied for their antitubercular properties . .
Mode of Action
It’s worth noting that benzothiazinones, the class of compounds it belongs to, have been found to exhibit antitubercular activity . They are believed to interfere with the functioning of the bacteria causing tuberculosis, but the exact mechanism remains to be elucidated .
Result of Action
Benzothiazinones, the class of compounds it belongs to, have been found to exhibit antitubercular activity . This suggests that they may have an effect on the growth and proliferation of tuberculosis-causing bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine can be achieved through several methods. One common approach involves the reaction of 2-aminothiophenol with p-tolualdehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to produce the desired thiazine compound . Another method involves the use of copper(II)-catalyzed tandem cyclization of o-alkynylphenyl isothiocyanates with phosphites . This method is efficient and provides high yields under mild conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
6-Nitro-4H-benzo[d][1,3]thiazin-2-amine: This compound shares a similar thiazine core but has a nitro group instead of a p-tolyl group.
2H-Benzo[b][1,4]thiazin-3(4H)-one: Another thiazine derivative with different substitution patterns and biological activities.
Uniqueness
(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine is unique due to the presence of the p-tolyl group, which enhances its lipophilicity and biological activity. This structural feature distinguishes it from other thiazine derivatives and contributes to its diverse applications in scientific research and industry.
Properties
IUPAC Name |
N-(4-methylphenyl)-4H-3,1-benzothiazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-11-6-8-13(9-7-11)16-15-17-14-5-3-2-4-12(14)10-18-15/h2-9H,10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIDGCCWBIIWOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388200 | |
Record name | (4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109768-67-4 | |
Record name | (4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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